(1S,2R)-2-Aminocyclohexanol
Overview
Description
“(1S,2R)-2-Aminocyclohexanol” is a type of organic compound that belongs to the class of molecules known as enantiomers . Enantiomers are molecules that are mirror images of each other but cannot be superimposed . This compound is a diastereomer, which means it has the same molecular formula and sequence of bonded elements as its mirror image, but a different arrangement of atoms in space .
Synthesis Analysis
The synthesis of compounds similar to “(1S,2R)-2-Aminocyclohexanol” has been accomplished through a series of enantioselective enzymatic reactions . For instance, the synthesis of trans- (1R,2R) and cis- (1S,2R)-1-amino-2-indanol (AI) was achieved using lipase and transaminase (TA) .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(1S,2R)-2-Aminocyclohexanol” depend on the reaction mechanism . For example, E1 eliminations generally lead to the more stable stereochemistry, while E2 eliminations may or may not lead to the more stable stereochemistry .
Physical And Chemical Properties Analysis
Diastereomers like “(1S,2R)-2-Aminocyclohexanol” have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .
Scientific Research Applications
Asymmetric Synthesis of (S)- and ®-N-Fmoc-S-trityl-α-methylcysteine
(1S,2R)-2-Aminocyclohexanol: contributes to the asymmetric synthesis of (S)- and ®-N-Fmoc-S-trityl-α-methylcysteine .
Activity Against B. cinerea
A new sulfonamide compound, (1S,2R)-2-Aminocyclohexanol , exhibits excellent activity against the fungus Botrytis cinerea .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to target enzymes like lysyl-trna synthetase . This enzyme plays a crucial role in protein synthesis by attaching the correct amino acid onto its tRNA. This process is vital for the translation of mRNA into protein .
Mode of Action
This interaction could lead to changes in the enzyme’s function, potentially affecting the protein synthesis process .
Biochemical Pathways
By interacting with Lysyl-tRNA synthetase, it might influence the attachment of amino acids to tRNA, thereby affecting the translation process and ultimately the protein synthesis .
Pharmacokinetics
A compound with a similar structure, milnacipran, has been studied for its pharmacokinetic properties . After oral administration, the peak plasma concentration of Milnacipran was attained at around 3.5 hours . This could provide some insights into the potential pharmacokinetic behavior of (1S,2R)-2-Aminocyclohexanol, although direct studies would be needed for confirmation.
Safety and Hazards
properties
IUPAC Name |
(1S,2R)-2-aminocyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369200 | |
Record name | (1S,2R)-2-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Aminocyclohexanol | |
CAS RN |
108267-20-5 | |
Record name | (1S,2R)-2-Aminocyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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